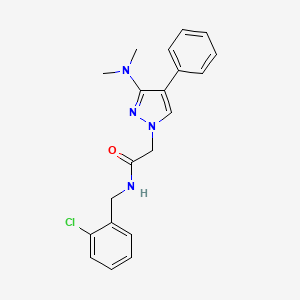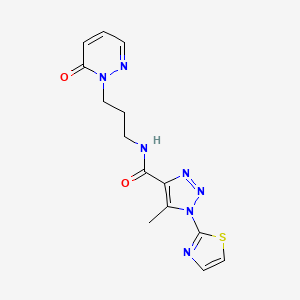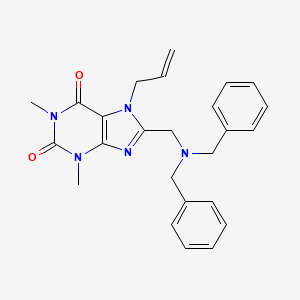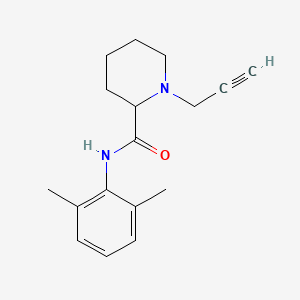![molecular formula C21H18N4O4 B2796462 6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1189912-64-8](/img/structure/B2796462.png)
6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 2-oxoethyl group, a propyl group, and a [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that includes an aromatic benzene ring and a 1,3-dioxole ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the 2-oxoethyl group could undergo nucleophilic addition reactions, and the triazoloquinazolinone group could participate in a variety of reactions including ring-opening reactions .Scientific Research Applications
- HMS3524F05 in Organoselenium Chemistry : The compound incorporates a benzo[d][1,3]dioxole subunit. Its synthesis and characterization have been reported, including single crystal X-ray crystallography results .
- HMS3524F05 as an Antimicrobial Agent : While specific studies on HMS3524F05’s antimicrobial properties are scarce, its structural features suggest potential activity against bacteria, fungi, or viruses. Molecular modeling studies could provide insights .
- HMS3524F05 and Cancer : Investigate its effects on cancer cell lines. For instance, mechanistic studies revealed that related compounds caused cell cycle arrest and apoptosis in cancer cells .
- HMS3524F05 as a Luminescent Compound : Synthesized bis[1,2,4]triazolo[4,3-b:3’,4’-f][1,2,4,5]tetrazines exhibit weak luminescent properties in solution .
Organoselenium Chemistry
Antimicrobial Activity
Anticancer Properties
Luminescent Properties
Natural Product Synthesis
Future Directions
Mechanism of Action
Target of Action
HMS3524F05, also known as 6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, primarily targets the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in the development of various cancers .
Mode of Action
HMS3524F05 interacts with the PCAF bromodomain, inhibiting its activity . This interaction disrupts the acetylation process, thereby altering gene expression and inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of PCAF by HMS3524F05 affects multiple biochemical pathways involved in cell proliferation, differentiation, and apoptosis . The exact downstream effects are complex and depend on the specific cellular context, but generally result in the suppression of cancer cell growth .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
HMS3524F05 has demonstrated potent anticancer activity in vitro . It has shown effectiveness against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer .
properties
IUPAC Name |
6-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-2-5-19-22-20-14-6-3-4-7-15(14)24(21(27)25(20)23-19)11-16(26)13-8-9-17-18(10-13)29-12-28-17/h3-4,6-10H,2,5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRIJTDYOSQSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2796380.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2796381.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2796385.png)
![N-[[4-(4-fluorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2796386.png)



![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2796392.png)




![5-Benzoyl-2-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2796401.png)